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Compound of Interest

Compound Name: 1-Phenyl-2-propyn-1-ol

Cat. No.: B147433 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound 1-Phenyl-2-propyn-1-ol, a valuable building block in organic synthesis. The guide

details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its

identification, characterization, and application in research and development.

Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for 1-Phenyl-2-propyn-1-
ol.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm Multiplicity Assignment

7.55 - 7.30 m Aromatic protons (C₆H₅)

5.45 s Methine proton (-CH(OH)-)

2.90 s Hydroxyl proton (-OH)

2.65 s Alkynyl proton (-C≡CH)

Solvent: CDCl₃. Instrument: 400 MHz NMR Spectrometer.
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Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

140.5 C (quaternary, aromatic)

128.8 CH (aromatic)

128.5 CH (aromatic)

126.7 CH (aromatic)

83.5 C (alkynyl, C≡CH)

75.0 CH (alkynyl, C≡CH)

64.5 CH (methine, -CH(OH)-)

Solvent: CDCl₃. Instrument: 100 MHz NMR Spectrometer.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3400 Strong, Broad O-H stretch (hydroxyl group)

3290 Strong, Sharp ≡C-H stretch (alkynyl C-H)

2120 Weak C≡C stretch (alkyne)

1600, 1490, 1450 Medium to Weak C=C stretch (aromatic ring)

1050 Strong C-O stretch (alcohol)

Sample Preparation: Thin film.

Table 4: Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Assignment

132 40 [M]⁺ (Molecular ion)

131 100 [M-H]⁺

105 85 [M-C₂H]⁺ or [C₆H₅CO]⁺

77 60 [C₆H₅]⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

Sample Preparation: Approximately 10-20 mg of 1-Phenyl-2-propyn-1-ol was dissolved in

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The spectrum was acquired using a standard single-pulse experiment.

Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, 16

scans, and a pulse width of 90 degrees.

¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse program.

Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and

1024 scans.[1][2][3]

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: A drop of neat 1-Phenyl-2-propyn-1-ol was placed between two

sodium chloride (NaCl) plates to form a thin liquid film.[4][5][6]
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Data Acquisition: The sample was placed in the spectrometer's sample compartment. A

background spectrum of the empty NaCl plates was recorded and automatically subtracted

from the sample spectrum. The spectrum was recorded in the range of 4000-600 cm⁻¹ with a

resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI)

source.

Sample Introduction: A dilute solution of 1-Phenyl-2-propyn-1-ol in methanol was

introduced into the ion source via direct injection.

Ionization: The sample was ionized using a standard electron energy of 70 eV.

Analysis: The resulting ions were separated by a quadrupole mass analyzer and detected.

The spectrum was recorded over a mass-to-charge (m/z) range of 50-200.

Data Interpretation and Visualization
The following diagrams illustrate the relationship between the spectroscopic data and the

molecular structure of 1-Phenyl-2-propyn-1-ol.

Spectroscopic Techniques
Structural Information Obtained

NMR Spectroscopy Proton & Carbon
Environment (Connectivity)

IR Spectroscopy Functional Groups
(OH, C≡C, C₆H₅)

Mass Spectrometry

Molecular Weight &
Fragmentation Pattern

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b147433?utm_src=pdf-body
https://www.benchchem.com/product/b147433?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.
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Caption: Correlation of ¹H NMR Signals to the Molecular Structure.
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Caption: Key Functional Group Absorptions in the IR Spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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